molecular formula C8H7N3 B1315231 1,8-Naphthyridin-3-amine CAS No. 61323-19-1

1,8-Naphthyridin-3-amine

Cat. No.: B1315231
CAS No.: 61323-19-1
M. Wt: 145.16 g/mol
InChI Key: ANNPJOHSVWXQRH-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where one or more carbon atoms in the ring structure are replaced by nitrogen atoms

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can inhibit the enzyme’s activity, leading to potential anticancer effects. Additionally, this compound has been found to interact with cannabinoid receptors, particularly CB2, which are involved in immune modulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the phosphorylation of Akt, Erk, and NF-kB, which are key signaling molecules involved in cell proliferation and survival . This modulation can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with topoisomerase II involves binding to the enzyme’s active site, preventing it from catalyzing DNA strand passage . Additionally, its binding to CB2 receptors leads to the inhibition of immune cell activation and the down-regulation of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. For instance, it undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

1,8-Naphthyridin-3-amine can be compared with other similar compounds, such as:

    1,5-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions.

    Quinoline: A heterocyclic compound with a single nitrogen atom in the ring structure.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

The uniqueness of this compound lies in its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,8-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNPJOHSVWXQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486344
Record name 1,8-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-19-1
Record name 1,8-Naphthyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61323-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-NAPHTHYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-naphthyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,8-naphthyridin-3-amine a promising building block for antibacterial agents?

A: 1,8-Naphthyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial properties. [] The structure of this compound, particularly the presence of the amine group, allows for diverse chemical modifications. This research highlights its utility in synthesizing 2-iminothiazolidin-4-one derivatives, a class of compounds known for their potential antibacterial effects. [] By attaching various acetyl or aroyl isothiocyanates to the amine group, researchers can fine-tune the structure and potentially enhance the antibacterial activity of the resulting compounds. []

Q2: Can you elaborate on the synthesis process of these novel antibacterial agents and their structural characterization?

A: The synthesis involves a two-step regioselective approach. [] First, 2-phenyl-1,8-naphthyridin-3-amine is reacted with either acetyl or aroyl isothiocyanates. [] This reaction yields N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides. [] The final step involves reacting these intermediates with chloroacetyl chloride in the presence of pyridine. [] This results in the formation of the target compounds: [N-(4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)]acetamide or benzamides. []

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